Lithium carbonate-13C

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

CLi2O3 |

|---|---|

Molecular Weight |

74.9 g/mol |

IUPAC Name |

dilithium;oxo(113C)methanediolate |

InChI |

InChI=1S/CH2O3.2Li/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2/i1+1;; |

InChI Key |

XGZVUEUWXADBQD-GOCMCNPZSA-L |

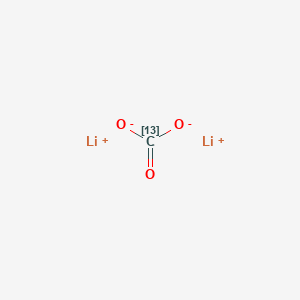

Isomeric SMILES |

[Li+].[Li+].[13C](=O)([O-])[O-] |

Canonical SMILES |

[Li+].[Li+].C(=O)([O-])[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Lithium Carbonate-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Lithium carbonate-¹³C (Li₂¹³CO₃). Intended for researchers, scientists, and professionals in drug development, this document consolidates key data, outlines detailed experimental methodologies for property determination, and visualizes a key application of this isotopically labeled compound.

Core Physical and Chemical Properties

Lithium carbonate-¹³C is a stable, isotopically labeled version of lithium carbonate, where the carbon atom is the heavy isotope ¹³C. This labeling provides a powerful tool for tracing the fate of the carbonate moiety in various chemical and biological systems without altering the compound's fundamental chemical reactivity.

Quantitative Data Summary

The physical properties of Lithium carbonate-¹³C are summarized in the table below. It is important to note that many physical properties are very similar to those of the unlabeled lithium carbonate (Li₂CO₃), with the primary difference being the molecular weight due to the presence of the ¹³C isotope.

| Property | Value | Source(s) |

| Chemical Formula | Li₂¹³CO₃ | [1][2] |

| Molecular Weight | 74.88 g/mol | [1][2] |

| Monoisotopic Mass | 75.02010556 Da | [3] |

| Appearance | White, crystalline solid | [1][][5] |

| Melting Point | 618 °C (decomposes) | [1][][5] |

| Isotopic Purity | ≥99 atom % ¹³C | [1][2][5] |

| Assay | ≥98% | [1][2][5] |

| Solubility in Water | 1.54 g/100 mL at 0°C1.33 g/100 mL at 20°C0.72 g/100 mL at 100°C | [6] |

| InChI | 1S/CH2O3.2Li/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2/i1+1;; | [1][2] |

| InChIKey | XGZVUEUWXADBQD-GOCMCNPZSA-L | [1][5] |

| SMILES | [Li+].[Li+].[O-]--INVALID-LINK--=O | [1][2] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of a crystalline solid like Lithium carbonate-¹³C.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high precision using the capillary method.[7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (thin-walled, closed at one end)

-

Sample of finely powdered Lithium carbonate-¹³C

-

Thermometer with a precision of at least ±0.5 °C

Procedure:

-

Sample Preparation: A small amount of the dry Lithium carbonate-¹³C is finely powdered. The open end of a capillary tube is tapped into the powder to introduce a small amount of the sample. The tube is then inverted and tapped gently to pack the sample into the closed end, aiming for a sample height of 2-3 mm.[8][9]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[9]

-

Observation: The temperature at which the first liquid droplet appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range. For a pure substance, this range should be narrow (typically 0.5-1.0 °C).

Solubility Determination (Gravimetric Method)

The solubility of Lithium carbonate-¹³C in water as a function of temperature can be determined by preparing saturated solutions and quantifying the dissolved solid.[3][10][11]

Apparatus:

-

Constant temperature water bath

-

Beakers and flasks

-

Stirring apparatus

-

Filtration apparatus (e.g., Buchner funnel and filter paper)

-

Oven

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution: An excess amount of Lithium carbonate-¹³C is added to a known volume of deionized water in a beaker. The mixture is placed in a constant temperature water bath and stirred for a sufficient time to ensure equilibrium is reached and a saturated solution is formed.

-

Sample Withdrawal and Filtration: A known volume of the supernatant (the clear liquid above the undissolved solid) is carefully withdrawn using a pre-heated pipette to prevent premature crystallization. The solution is immediately filtered to remove any undissolved solid.

-

Evaporation and Weighing: The filtered, saturated solution is transferred to a pre-weighed evaporating dish. The solvent (water) is evaporated in an oven set at a temperature below the decomposition temperature of the salt (e.g., 110 °C).

-

Calculation: After the solvent has completely evaporated, the evaporating dish containing the dry salt is cooled in a desiccator and weighed. The mass of the dissolved salt is determined by subtracting the initial weight of the evaporating dish. The solubility is then calculated and expressed as grams of solute per 100 mL or 100 g of solvent. This procedure is repeated at various temperatures to construct a solubility curve.[10]

Crystal Structure Determination (X-ray Crystallography)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystal.[12][13]

Apparatus:

-

Single-crystal X-ray diffractometer

-

X-ray source (e.g., Cu Kα radiation)

-

Goniometer

-

Detector (e.g., CCD or CMOS)

-

Cryo-cooling system (optional, for temperature-dependent studies)

Procedure:

-

Crystal Growth: A high-quality single crystal of Lithium carbonate-¹³C is required. This is typically achieved by slow evaporation of a saturated solution or by slow cooling of a supersaturated solution. The crystal should be of a suitable size (typically >0.1 mm in all dimensions) and free from significant defects.[12][14]

-

Crystal Mounting: The selected crystal is mounted on a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.

-

Data Collection: The mounted crystal is placed in the X-ray diffractometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensity. These intensities and their positions are recorded by the detector.[14][15]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phase problem is solved using computational methods to generate an initial electron density map. An atomic model is then built into the electron density map and refined against the experimental data to yield the final crystal structure, including bond lengths, bond angles, and atomic positions.[12]

Applications and Workflows

Lithium carbonate-¹³C is a valuable tool in various research areas, particularly in metabolic studies and drug development. The ¹³C label allows for the tracing of the carbonate molecule through complex biological pathways.[1][16][17]

Metabolic Tracing Workflow

One of the primary applications of ¹³C-labeled compounds is in metabolic flux analysis. The following workflow illustrates how Lithium carbonate-¹³C could be used to trace the incorporation of carbonate into metabolic pathways. In biological systems, the carbonate from Li₂¹³CO₃ can be converted to bicarbonate (H¹³CO₃⁻) by the enzyme carbonic anhydrase. This ¹³C-labeled bicarbonate can then be utilized by various carboxylating enzymes.

Caption: A workflow for tracing the metabolic fate of ¹³C from Lithium carbonate-¹³C.

Bicarbonate Signaling Pathway

In many biological systems, carbonate is in equilibrium with bicarbonate, which can act as a signaling molecule. For instance, bicarbonate can activate soluble adenylyl cyclase (sAC), initiating a downstream signaling cascade. The use of Lithium carbonate-¹³C could help in quantifying the contribution of extracellular carbonate to this pathway.

Caption: A signaling pathway initiated by bicarbonate derived from extracellular carbonate.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. 炭酸リチウム-13C 99 atom % 13C, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 3. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 5. Lithium carbonate-13C 99 atom % 13C, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mt.com [mt.com]

- 8. ursinus.edu [ursinus.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fountainheadpress.com [fountainheadpress.com]

- 11. scribd.com [scribd.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 15. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. symeres.com [symeres.com]

- 17. metsol.com [metsol.com]

Unveiling the Isotopic Signature: A Technical Guide to 13C Enriched Lithium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical characteristics, analytical methodologies, and potential applications of 13C enriched lithium carbonate. This isotopically labeled compound serves as a powerful tool in diverse research areas, from materials science to metabolic studies and drug development. This document offers detailed experimental protocols and data presentation to facilitate its effective use in the laboratory.

Core Chemical Characteristics

13C enriched lithium carbonate (Li₂¹³CO₃) is a stable, non-radioactive isotopically labeled compound where the naturally occurring ¹²C in the carbonate anion is replaced with the ¹³C isotope. This enrichment provides a distinct mass difference that can be readily detected by mass spectrometry and nuclear magnetic resonance, making it an invaluable tracer in various scientific investigations.

Physical and Chemical Properties

The fundamental physical and chemical properties of 13C enriched lithium carbonate are summarized in the table below. These properties are largely comparable to its unlabeled counterpart, with the primary distinction being the increased molecular weight due to the ¹³C isotope.

| Property | Value | Reference |

| Molecular Formula | Li₂¹³CO₃ | [1] |

| Molecular Weight | 74.88 g/mol | [1] |

| Isotopic Purity | Typically ≥98 atom % ¹³C | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 618 °C (decomposes) | [1] |

| Solubility in Water | 1.54 g/100 mL at 0°C; 1.33 g/100 mL at 20°C; 0.72 g/100 mL at 100°C | |

| Solubility in Organic Solvents | Insoluble in acetone and ethanol |

Experimental Protocols

This section outlines detailed methodologies for the synthesis and characterization of 13C enriched lithium carbonate, as well as its application in metabolic tracing studies.

Synthesis of 13C Enriched Lithium Carbonate

The synthesis of 13C enriched lithium carbonate can be achieved through the reaction of a lithium base with a ¹³C-labeled carbon source, such as ¹³CO₂ gas or a soluble ¹³C-carbonate salt. A common laboratory-scale synthesis involves the precipitation of lithium carbonate from a solution of a soluble lithium salt using a ¹³C-labeled carbonate source.

Materials:

-

Lithium chloride (LiCl) or Lithium hydroxide (LiOH)

-

¹³C-Barium carbonate (Ba¹³CO₃) or by bubbling ¹³CO₂ gas

-

Deionized water

-

Dilute hydrochloric acid (HCl) (for Ba¹³CO₃ route)

-

Reaction vessel with stirring capability

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure using ¹³C-Barium Carbonate:

-

Dissolution of Lithium Salt: Dissolve a stoichiometric amount of lithium chloride in deionized water in the reaction vessel.

-

Preparation of ¹³C-Carbonate Solution: In a separate vessel, carefully react ¹³C-barium carbonate with a slight excess of dilute hydrochloric acid to generate an aqueous solution of ¹³C-carbonic acid. This step should be performed in a well-ventilated fume hood as ¹³CO₂ gas will be evolved.

-

Ba¹³CO₃(s) + 2HCl(aq) → BaCl₂(aq) + H₂O(l) + ¹³CO₂(g)

-

-

Precipitation: Slowly add the ¹³C-carbonic acid solution to the stirred lithium chloride solution. Alternatively, bubble the generated ¹³CO₂ gas through a solution of lithium hydroxide. The less soluble lithium carbonate will precipitate out of the solution.

-

2LiCl(aq) + H₂¹³CO₃(aq) → Li₂¹³CO₃(s) + 2HCl(aq)

-

2LiOH(aq) + ¹³CO₂(g) → Li₂¹³CO₃(s) + H₂O(l)

-

-

Isolation and Purification: Collect the white precipitate by vacuum filtration and wash it several times with cold deionized water to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified 13C enriched lithium carbonate in an oven at a temperature below its decomposition point (e.g., 100-120 °C) until a constant weight is achieved.

Workflow for the Synthesis of 13C Enriched Lithium Carbonate:

References

A Technical Guide to Isotopic Enrichment Methods for Lithium Carbonate-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods for producing Lithium Carbonate-13C (Li₂¹³CO₃), a stable isotope-labeled compound of significant interest in metabolic research, drug development, and advanced material science. This document details the core enrichment strategies for the carbon-13 precursor, provides a synthesized experimental protocol for the preparation of ¹³C-labeled lithium carbonate, and outlines methods for its quantitative analysis.

Introduction to Carbon-13 Isotopic Enrichment

Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon with a natural abundance of approximately 1.1%.[1] Isotopic enrichment is the process of increasing the concentration of this specific isotope above its natural level. The resulting ¹³C-labeled compounds are invaluable tools in a variety of scientific fields. In medical and pharmaceutical research, they are used in diagnostic tests such as the urea breath test for detecting Helicobacter pylori infections and in metabolic studies to trace the fate of molecules in biological systems without the safety concerns associated with radioactive isotopes.[1][2]

Core Enrichment Methods for the ¹³C Precursor

The synthesis of Lithium Carbonate-¹³C first requires a source of carbon enriched in ¹³C. This is typically achieved through the isotopic enrichment of a simple carbon-containing gas, which is then chemically converted to a carbonate form. The primary industrial methods for ¹³C enrichment include:

-

Cryogenic Distillation: This is an economically feasible method for the large-scale production of ¹³C.[1] It leverages the slight differences in boiling points between ¹²C and ¹³C-containing molecules. Commonly used feedstocks for this process are methane (CH₄) and carbon monoxide (CO).[1][2] More recently, carbon tetrafluoride (CF₄) has been explored as a non-flammable and non-toxic alternative.[2] The process involves multiple distillation columns to achieve high isotopic purity, often exceeding 99 atom % ¹³C.[2]

-

Chemical Exchange: This method utilizes reversible chemical reactions in which the ¹³C isotope preferentially accumulates in one chemical compound over another. An example is the CO₂-carbamate system, where isotopic exchange between carbon dioxide and a carbamate solution is used to concentrate ¹³C.[3]

The output of these processes is typically a ¹³C-enriched gas like ¹³CO₂ or ¹³CO, which serves as the starting material for the synthesis of Lithium Carbonate-¹³C.

Synthesis of Lithium Carbonate-¹³C: An Experimental Protocol

The synthesis of Lithium Carbonate-¹³C involves the reaction of a lithium source with a ¹³C-enriched carbonate precursor. The following protocol is a synthesized procedure based on established methods for carbonate precipitation.[4][5]

Materials and Reagents

-

¹³C-enriched Carbon Dioxide (¹³CO₂) gas (isotopic purity ≥ 99%)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O)

-

Deionized Water

-

Ethanol

Equipment

-

Schlenk line or similar inert atmosphere setup

-

Gas dispersion tube (sparger)

-

Reaction vessel (e.g., three-neck round-bottom flask)

-

Magnetic stirrer and stir bar

-

pH meter

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Experimental Procedure

-

Preparation of Lithium Hydroxide Solution: In the reaction vessel, dissolve a stoichiometric amount of Lithium Hydroxide Monohydrate in deionized water to create an aqueous solution. The concentration can be optimized based on desired yield and precipitation kinetics.

-

Reaction Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination from atmospheric CO₂. Insert the gas dispersion tube and a pH probe into the solution.

-

Carbonation with ¹³CO₂: Slowly bubble the ¹³C-enriched CO₂ gas through the lithium hydroxide solution via the gas dispersion tube while stirring vigorously.[4][5] The reaction proceeds as follows: 2LiOH(aq) + ¹³CO₂(g) → Li₂¹³CO₃(s) + H₂O(l)

-

Monitoring and Control: Monitor the pH of the solution. The reaction is typically carried out until the pH drops to a neutral or slightly basic level, indicating the consumption of the lithium hydroxide.

-

Precipitation and Isolation: As the reaction progresses, a white precipitate of Lithium Carbonate-¹³C will form due to its low solubility in water.[6] Once the reaction is complete, stop the gas flow and stirring.

-

Filtration and Washing: Isolate the precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid with deionized water to remove any unreacted lithium hydroxide or other soluble impurities, followed by a wash with ethanol to aid in drying.

-

Drying: Dry the purified Lithium Carbonate-¹³C in a drying oven at a suitable temperature (e.g., 100-120 °C) to a constant weight.

-

Yield and Storage: Determine the final yield of the product. Store the isotopically labeled lithium carbonate in a tightly sealed container in a desiccator to prevent moisture absorption.

dot

References

- 1. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 2. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eeer.org [eeer.org]

- 5. Lithium carbonate synthesis - chemicalbook [chemicalbook.com]

- 6. Carbon dioxide utilization in lithium carbonate precipitation: A short review [eeer.org]

Lithium Carbonate-¹³C: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Lithium Carbonate-¹³C, a stable isotope-labeled compound crucial for advancements in metabolic research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed information on its chemical properties, experimental applications, and its role in elucidating complex biological signaling pathways.

Core Chemical Data

Lithium Carbonate-¹³C is a specialized form of lithium carbonate where the standard carbon-12 atom is replaced by a carbon-13 isotope. This isotopic labeling allows for its use as a tracer in various scientific studies, particularly in metabolic flux analysis.

| Property | Value | Citation |

| CAS Number | 2020345-45-1 | |

| Molecular Formula | Li₂¹³CO₃ | [1] |

| Molecular Weight | 74.88 g/mol | [1] |

| Appearance | White to off-white solid | |

| Isotopic Purity | Typically ≥99 atom % ¹³C |

Experimental Protocol: Stable Isotope-Resolved Metabolomics (SIRM) with ¹³C-Labeled Substrates to Investigate the Effects of Lithium

The following protocol is a representative methodology for utilizing ¹³C-labeled compounds to study the metabolic effects of lithium in neural cell cultures, adapted from studies on glial-neuronal metabolism. This approach allows for the tracing of metabolic pathways and the quantification of metabolic fluxes.

Cell Culture and Treatment

-

Cell Lines: Primary rat astrocytes and cortical neurons.

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM for astrocytes, Neurobasal medium for neurons) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Lithium Treatment: Lithium carbonate is added to the culture medium at a therapeutically relevant concentration (e.g., 1-5 mM) for a specified duration (e.g., 24-72 hours) to assess its impact on cellular metabolism. Control cultures receive a vehicle solution.

¹³C-Labeling Experiment

-

Isotopic Tracer: A ¹³C-labeled substrate, such as [U-¹³C]-glucose, is introduced into the culture medium.

-

Labeling Procedure: Following the lithium treatment period, the standard culture medium is replaced with a medium containing the ¹³C-labeled substrate. The cells are incubated for a defined period to allow for the incorporation of the ¹³C label into various metabolites.

Metabolite Extraction

-

Quenching Metabolism: The culture medium is rapidly removed, and the cells are washed with ice-cold saline to halt metabolic activity.

-

Extraction: Metabolites are extracted from the cells using a cold solvent mixture, typically methanol, chloroform, and water, to separate polar and nonpolar metabolites.

Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The polar extracts are analyzed by one- and two-dimensional NMR spectroscopy to identify and quantify the ¹³C-labeled metabolites. This technique provides detailed information about the positional isotopomers of the metabolites.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For enhanced sensitivity and quantification, the extracts are derivatized and analyzed by GC-MS. This method allows for the determination of the mass isotopologue distributions of the metabolites, providing further insight into metabolic pathway activity.

Data Analysis

-

Metabolic Flux Analysis: The data from NMR and GC-MS are used to calculate the rates of metabolic reactions (fluxes) through various pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle. This is achieved using specialized software that fits the experimental labeling data to a metabolic network model.

Key Signaling Pathways Modulated by Lithium

Lithium exerts its therapeutic effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the primary mechanisms of action.

References

An In-depth Technical Guide to the Solubility and Stability of Lithium Carbonate-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Lithium Carbonate-¹³C. While specific experimental data for the ¹³C labeled variant is not extensively available in public literature, the physicochemical properties are expected to be nearly identical to that of unlabeled lithium carbonate. The data presented herein is for standard lithium carbonate and serves as a robust proxy for the ¹³C-labeled compound.

Core Physicochemical Properties

Lithium carbonate is a white, odorless crystalline powder.[1][2][3] It is an inorganic salt of carbonic acid and is a key compound in various industrial and pharmaceutical applications.

Table 1: General Physicochemical Properties of Lithium Carbonate

| Property | Value | Source |

| Molecular Formula | Li₂CO₃ | [4] |

| Molar Mass | 73.89 g/mol | [4] |

| Density | 2.11 g/cm³ | [4][5][6] |

| Melting Point | 723 °C (996 K) | [2][4][5][6] |

| Boiling Point | Decomposes at ~1310 °C (1583 K) | [4][5][6] |

Solubility Profile

Lithium carbonate exhibits relatively low solubility in water for an alkali metal carbonate, and its solubility decreases with increasing temperature.[5][6][7] It is practically insoluble in ethanol and acetone.[1][5][6]

Table 2: Aqueous Solubility of Lithium Carbonate at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) | Source |

| 0 | 1.54 | [4][5][6] |

| 10 | 1.43 | [4] |

| 20 | 1.32 | [5][6] |

| 25 | 1.29 | [4] |

| 40 | 1.08 | [4] |

| 100 | 0.69 - 0.72 | [4][5][6] |

The solubility of lithium carbonate can be influenced by the presence of other salts. For instance, in solutions containing sodium chloride (NaCl) and potassium chloride (KCl), the solubility may initially increase before decreasing with higher salt concentrations. In contrast, the presence of a common ion, such as in lithium chloride (LiCl) solutions, decreases the solubility of lithium carbonate.[8]

Stability Characteristics

Lithium carbonate is generally a stable compound under normal atmospheric conditions and is not hygroscopic.[5][7] However, its stability is affected by temperature and the presence of certain chemical agents.

Table 3: Stability Data for Lithium Carbonate

| Condition | Observation | Source |

| Thermal Decomposition | Decomposes at approximately 1310 °C, although some degradation may occur near its melting point. | [4][5][6][9] |

| Reaction with Acids | Reacts with acids stronger than carbonic acid to produce lithium salts and carbon dioxide. | [5][7] |

| Incompatible Materials | Strong acids, fluorine, and other halogens. | [10][11][12] |

| Storage | Should be stored in a cool, dry, well-ventilated place in tightly closed containers, away from incompatible substances. | [12][13] |

In specific applications, such as in the cathode of lithium-ion batteries, lithium carbonate can react with components of the electrolyte (e.g., LiPF₆) to form lithium fluoride (LiF) and carbon dioxide, which can impact battery performance.[14]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of chemical compounds are crucial for obtaining reliable and reproducible data. The following are generalized methodologies based on standard analytical techniques.

Solubility Determination: Isothermal Dissolution Method

This method is commonly used to determine the solubility of a solid in a liquid at a constant temperature.

-

Preparation of Saturated Solution: An excess amount of Lithium Carbonate-¹³C is added to the solvent (e.g., deionized water) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) in a thermostated bath at a constant temperature for a sufficient period to ensure equilibrium is reached (typically several hours).[8][15]

-

Sample Collection and Analysis: After equilibration, the stirring is stopped, and the solid is allowed to settle. A known volume of the clear supernatant is carefully withdrawn.

-

Quantification: The concentration of lithium in the supernatant is determined using an appropriate analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or titration.[16] The solubility is then calculated from the concentration.

Stability Assessment: Thermogravimetric Analysis (TGA)

TGA is a standard technique to assess the thermal stability of a material.

-

Sample Preparation: A small, accurately weighed sample of Lithium Carbonate-¹³C is placed in a TGA crucible.

-

Analysis: The crucible is placed in the TGA furnace. The temperature is then ramped up at a controlled rate under a specific atmosphere (e.g., nitrogen or air).

-

Data Acquisition: The instrument continuously records the mass of the sample as a function of temperature.

-

Interpretation: A significant loss of mass indicates decomposition. The onset temperature of decomposition provides information about the thermal stability of the compound.[9][17]

Stability in Solution: High-Performance Liquid Chromatography (HPLC)

HPLC can be used to monitor the stability of a compound in a solution over time and under different conditions (e.g., temperature, pH, light exposure).

-

Solution Preparation: A solution of Lithium Carbonate-¹³C of known concentration is prepared in the desired solvent.

-

Storage: The solution is stored under the specified conditions.

-

Sampling: Aliquots of the solution are taken at predetermined time intervals.

-

Analysis: The samples are analyzed by HPLC to quantify the amount of the parent compound remaining and to detect any degradation products.[18] A decrease in the concentration of the parent compound over time indicates instability.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of Lithium Carbonate-¹³C.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. Lithium Carbonate | Li2CO3 | CID 11125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. LITHIUM CARBONATE [training.itcilo.org]

- 4. Lithium carbonate - Wikipedia [en.wikipedia.org]

- 5. Lithium carbonate CAS#: 554-13-2 [m.chemicalbook.com]

- 6. Lithium carbonate | 554-13-2 [chemicalbook.com]

- 7. Lithium Carbonate | Sinoright [sinoright.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. uwaterloo.ca [uwaterloo.ca]

- 11. tsapps.nist.gov [tsapps.nist.gov]

- 12. Lithium Carbonate - ESPI Metals [espimetals.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. eng.uwo.ca [eng.uwo.ca]

- 15. Solubility and Thermodynamics of Lithium Carbonate in Its Precipitation Mother Liquors [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Process of Thermal Decomposition of Lithium Carbonate | Semantic Scholar [semanticscholar.org]

- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Safety and Handling of Isotopically Labeled Lithium Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth safety and handling guidelines for isotopically labeled lithium carbonate (Li₂CO₃), a compound of increasing importance in pharmaceutical research and development, particularly in mechanistic studies and as a tracer in drug metabolism and pharmacokinetics. This document outlines the key safety considerations, handling procedures, and disposal methods, with a focus on ensuring the well-being of laboratory personnel and the integrity of research data.

General Safety and Hazard Information

Lithium carbonate, whether isotopically labeled or not, is classified as a hazardous substance. It is harmful if swallowed and causes serious eye irritation.[1][2][3][4][5] The primary routes of exposure are ingestion and inhalation of the dust.[1] Chronic exposure can lead to a range of adverse health effects, including impacts on the central nervous system, kidneys, and thyroid.[1][6]

The safety profile of isotopically labeled lithium carbonate is largely dictated by the isotope used.

-

Stable Isotopes (e.g., ⁶Li, ⁷Li): Compounds labeled with stable isotopes are not radioactive and do not require special precautions beyond those for the unlabeled compound.[7]

-

Radioactive Isotopes (e.g., ³H, ¹⁴C labeled carbonate): If the carbonate portion of the molecule is labeled with a radioactive isotope, all handling must be in accordance with regulations for radioactive materials. This includes the use of appropriate shielding, contamination monitoring, and specialized waste disposal procedures.[7][8] This guide focuses on lithium carbonate where the lithium is isotopically labeled, which are stable isotopes.

Hazard Identification and Classification

The following table summarizes the Globally Harmonized System (GHS) classification for lithium carbonate.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3][4][5] |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3][4][5] |

| Reproductive toxicity | Effects on or via lactation | H362: May cause harm to breast-fed children.[9] |

| Hazardous to the aquatic environment, acute hazard | Category 3 | H402: Harmful to aquatic life.[6][9] |

Physical, Chemical, and Toxicological Properties

A clear understanding of the physicochemical and toxicological properties of lithium carbonate is fundamental to its safe handling.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | Li₂CO₃ |

| Molecular Weight | 73.89 g/mol [7][9][10] |

| Appearance | White, odorless crystalline powder[7][10][11] |

| Melting Point | 723 °C (1333 °F)[7][11] |

| Boiling Point | 1310 °C (decomposes)[10][11] |

| Solubility in Water | 1.3 g/100 mL at 20 °C (solubility decreases with increasing temperature)[10][11] |

| Density | 2.11 g/cm³[10][11] |

| pH | ~11.2 (1% slurry)[10] |

Toxicological Data

| Metric | Value | Species |

| LD50 Oral | 525 mg/kg[5][7][10][12] | Rat |

| LD50 Dermal | >2000 mg/kg[10][13] | Rat |

| LC50 Inhalation | >2.17 mg/L (4 h)[5][12] | Rat |

Occupational Exposure Limits

Currently, no specific occupational exposure limits have been established by OSHA or ACGIH for lithium carbonate.[6][12][14] However, it is recommended to handle it in a manner that minimizes dust generation and exposure.

Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and maintain the quality of the isotopically labeled compound.

Personal Protective Equipment (PPE)

When handling isotopically labeled lithium carbonate, the following PPE should be worn:

-

Eye Protection: Tightly fitting safety goggles or a face shield.[12][13]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[6][12]

-

Body Protection: A lab coat or other protective clothing to prevent skin contact.[13][14]

-

Respiratory Protection: In cases where dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is recommended.[6][12][14]

Safe Handling Practices

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1][15]

-

Do not eat, drink, or smoke in areas where the compound is handled.[1][3]

-

Minimize dust generation during handling and weighing.[1][15]

Storage Conditions

-

Store in a tightly closed, properly labeled container.[10]

-

Keep in a cool, dry, and well-ventilated area.[10]

-

Store away from incompatible materials such as strong acids and oxidizing agents.[10][12]

Experimental Protocols

Protocol for a Small Spill Neutralization and Cleanup

This protocol outlines the steps for safely managing a small spill of isotopically labeled lithium carbonate powder.

-

Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[6][15]

-

Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the necessary personal protective equipment as described in section 3.1.

-

Cover the Spill: Gently cover the spilled powder with a weak acid, such as a 5% solution of citric acid or acetic acid, to neutralize the basic lithium carbonate.[16][17] Avoid creating dust.

-

Absorb the Neutralized Mixture: Once the fizzing has stopped, indicating neutralization is complete, absorb the liquid with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[17]

-

Collect the Waste: Carefully scoop the absorbed material into a labeled, sealable waste container.[1][6][15]

-

Decontaminate the Area: Wipe the spill area with a damp cloth. Then, clean the area with soap and water.

-

Dispose of Waste: Dispose of the sealed waste container and any contaminated cleaning materials as hazardous waste through your institution's environmental health and safety (EHS) office.[6]

Protocol for Waste Disposal

Disposal of isotopically labeled lithium carbonate must comply with all local, state, and federal regulations.

-

Segregation: Do not mix lithium carbonate waste with other waste streams.

-

Containerization: Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and durable container. The label should include "Hazardous Waste," "Lithium Carbonate," and the isotopic label (e.g., "⁶Li").

-

Documentation: Maintain a log of the waste generated, including the amount and date of disposal.

-

Institutional Procedures: Contact your institution's EHS office for specific instructions on the collection and disposal of this chemical waste. They will arrange for disposal by a licensed hazardous waste contractor.[6]

Biological Signaling Pathways

Lithium is known to modulate several key intracellular signaling pathways, which is central to its therapeutic effects. The diagrams below illustrate two of the most well-characterized pathways.

References

- 1. easternct.edu [easternct.edu]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Lithium Carbonate | Li2CO3 | CID 11125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chempoint.com [chempoint.com]

- 5. columbuschemical.com [columbuschemical.com]

- 6. nj.gov [nj.gov]

- 7. ny02208580.schoolwires.net [ny02208580.schoolwires.net]

- 8. lithium carbonate (CAS 554-13-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. sanjaychemindia.com [sanjaychemindia.com]

- 10. conncoll.edu [conncoll.edu]

- 11. Lithium carbonate | 554-13-2 [chemicalbook.com]

- 12. uwaterloo.ca [uwaterloo.ca]

- 13. fishersci.com [fishersci.com]

- 14. moore-college-files.s3.amazonaws.com [moore-college-files.s3.amazonaws.com]

- 15. sds.riotinto.com [sds.riotinto.com]

- 16. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]

- 17. Guide for Chemical Spill Response - American Chemical Society [acs.org]

A Technical Guide to Natural Abundance vs. Enriched Lithium Carbonate-¹³C for Researchers and Drug Development Professionals

Introduction

In the realms of advanced scientific research, particularly in metabolic studies and pharmaceutical development, the use of stable isotope-labeled compounds has become indispensable. Carbon-13 (¹³C), a stable, non-radioactive isotope of carbon, serves as a powerful tracer to elucidate metabolic pathways, quantify metabolic fluxes, and understand the fate of drug molecules within biological systems. Lithium carbonate, a compound with significant therapeutic applications, when labeled with ¹³C, becomes a valuable tool for such investigations. This technical guide provides an in-depth comparison of natural abundance lithium carbonate and its ¹³C-enriched counterpart, offering insights into their properties, synthesis, analysis, and applications.

Understanding Carbon-13 and Isotopic Enrichment

Carbon has two stable isotopes: the highly abundant Carbon-12 (¹²C) and the much rarer Carbon-13 (¹³C). The natural abundance of ¹³C is approximately 1.07% to 1.11% of all carbon atoms[1][2]. This low natural abundance allows for the synthesis of compounds where the ¹³C content is significantly increased, a process known as isotopic enrichment. Enriched compounds, such as Lithium Carbonate-¹³C, typically have a ¹³C purity of 99 atom %[3]. This high level of enrichment provides a strong and distinct signal in analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, enabling researchers to distinguish the labeled compound from its naturally occurring counterparts[2].

Quantitative Data Comparison

The primary distinction between natural abundance and enriched lithium carbonate lies in the isotopic composition of the carbonate carbon. This fundamental difference gives rise to variations in their physical and analytical properties.

| Property | Natural Abundance Lithium Carbonate (Li₂CO₃) | Enriched Lithium Carbonate-¹³C (Li₂¹³CO₃) |

| Natural Abundance of ¹³C | ~1.07%[1] | >99%[3] |

| Molecular Weight ( g/mol ) | ~73.89 | ~74.88[3] |

| Mass Shift in Mass Spectrometry | M | M+1[3] |

| ¹³C NMR Signal Intensity | Low | High |

| Typical Use | Therapeutic agent, industrial applications[4] | Metabolic tracer, research standard |

Synthesis and Production

Natural Abundance Lithium Carbonate: The commercial production of natural abundance lithium carbonate primarily involves extraction from brines and spodumene minerals. A common method is the precipitation of lithium ions from an aqueous solution using a carbonate source, such as sodium carbonate or carbon dioxide gas[2][5].

Enriched Lithium Carbonate-¹³C: The synthesis of ¹³C-enriched lithium carbonate involves the use of a ¹³C-labeled precursor. A general approach is the reaction of a lithium-containing solution with ¹³C-labeled carbon dioxide (¹³CO₂) or a soluble ¹³C-carbonate salt.

Experimental Protocol: Synthesis of Lithium Carbonate-¹³C

This protocol outlines a laboratory-scale synthesis of Lithium Carbonate-¹³C from Lithium Hydroxide and ¹³CO₂.

Materials:

-

Lithium Hydroxide (LiOH)

-

¹³C-labeled Carbon Dioxide (¹³CO₂) gas (≥99% enrichment)

-

Deionized water

-

Ethanol

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Prepare a saturated solution of Lithium Hydroxide in deionized water.

-

Bubble the ¹³CO₂ gas through the LiOH solution with constant stirring. Lithium carbonate is poorly soluble in water and will begin to precipitate.

-

Continue bubbling ¹³CO₂ until the precipitation appears complete.

-

Separate the precipitated Lithium Carbonate-¹³C from the solution by vacuum filtration.

-

Wash the precipitate with a small amount of cold deionized water to remove any unreacted LiOH.

-

Further wash the precipitate with ethanol to aid in drying.

-

Dry the final product in an oven at a temperature below the decomposition point of lithium carbonate (decomposition begins around 1300 °C)[4].

Analytical Methodologies

The analysis of natural abundance and enriched lithium carbonate primarily relies on Mass Spectrometry and NMR Spectroscopy to determine isotopic composition and purity.

Mass Spectrometry

Mass spectrometry (MS) is a key technique for determining the isotopic enrichment of ¹³C-labeled compounds. The mass difference of one atomic mass unit between ¹²C and ¹³C allows for their clear differentiation.

Experimental Protocol: Isotopic Analysis by Mass Spectrometry

Instrumentation: Isotope Ratio Mass Spectrometer (IRMS) or a high-resolution mass spectrometer (e.g., QTOF).

Sample Preparation:

-

For IRMS analysis of the carbonate, the sample is typically reacted with phosphoric acid to generate CO₂ gas.

-

The resulting CO₂ is then introduced into the mass spectrometer.

Data Acquisition:

-

The mass-to-charge ratios (m/z) of the resulting ions are measured. For CO₂, this would include m/z 44 (¹²CO₂), 45 (¹³CO₂), and 46 (C¹⁸O¹⁶O).

-

The relative abundances of these ions are used to calculate the ¹³C/¹²C ratio.

Data Analysis:

-

The isotopic ratio is often expressed as a delta value (δ¹³C) in parts per thousand (‰) relative to a standard (Vienna Pee Dee Belemnite, VPDB).

-

For highly enriched samples, the atom percent of ¹³C is calculated from the ion intensities.

NMR Spectroscopy

Carbon-13 NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis of ¹³C enrichment.

Experimental Protocol: Quantitative ¹³C NMR Analysis

Instrumentation: High-field NMR spectrometer.

Sample Preparation:

-

Dissolve a precisely weighed amount of the lithium carbonate sample in a suitable solvent (e.g., D₂O). Due to the low solubility of lithium carbonate, sample heating or the use of a co-solvent may be necessary.

-

Add a known amount of an internal standard with a distinct ¹³C signal.

-

A relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), may be added to ensure full relaxation of the ¹³C nucleus for accurate quantification[6].

Data Acquisition:

-

Acquire a quantitative ¹³C NMR spectrum. This typically involves a longer relaxation delay (D1) to allow for complete magnetization recovery between scans.

-

Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

Data Analysis:

-

Integrate the area of the ¹³C signal corresponding to the carbonate and the internal standard.

-

The concentration and isotopic enrichment can be calculated by comparing the integral of the sample to that of the known standard.

Applications in Research and Drug Development

The primary application of enriched Lithium Carbonate-¹³C is as a tracer in metabolic studies and for investigating the mechanism of action and metabolic fate of drugs.

Metabolic Tracing with ¹³C-Bicarbonate/Carbonate

When introduced into a biological system, ¹³C-labeled bicarbonate (which is in equilibrium with carbonate) can be incorporated into various metabolic pathways. For example, it can be used by carboxylating enzymes to add a carbon atom to metabolic intermediates.

dot

Caption: Metabolic fate of ¹³C from Lithium Carbonate-¹³C.

Clinical Diagnostics: The ¹³C-Urea Breath Test Analogy

While not directly using lithium carbonate, the ¹³C-Urea Breath Test (UBT) provides an excellent example of how a ¹³C-labeled substrate is used in a clinical diagnostic setting. This non-invasive test is used to detect the presence of Helicobacter pylori, a bacterium implicated in various gastric diseases[7][8][9]. The principle of the UBT can be conceptually applied to other metabolic studies where a ¹³C-labeled substrate is metabolized to ¹³CO₂, which is then exhaled.

Experimental Workflow: ¹³C-Urea Breath Test

-

Baseline Breath Sample: A baseline breath sample is collected from the patient.

-

Administration of ¹³C-Urea: The patient ingests a solution containing ¹³C-labeled urea.

-

Metabolic Conversion: If H. pylori is present in the stomach, its urease enzyme will hydrolyze the ¹³C-urea into ammonia and ¹³CO₂.

-

Exhalation of ¹³CO₂: The ¹³CO₂ is absorbed into the bloodstream, transported to the lungs, and exhaled.

-

Post-Dose Breath Sample: A second breath sample is collected after a specific time interval (e.g., 15-30 minutes).

-

Analysis: The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using an isotope ratio mass spectrometer. An increase in this ratio in the post-dose sample indicates the presence of H. pylori.

dot

Caption: Workflow of the ¹³C-Urea Breath Test.

Conclusion

Enriched Lithium Carbonate-¹³C is a specialized and powerful tool for researchers and drug development professionals. Its key advantage over natural abundance lithium carbonate is the high isotopic purity, which enables sensitive and specific tracing of the carbonate carbon through complex biological systems. While the synthesis of the enriched form requires specialized precursors, the analytical techniques for its characterization are well-established. The applications of ¹³C-labeled compounds, exemplified by metabolic tracing and diagnostic breath tests, highlight the potential of Lithium Carbonate-¹³C to provide critical insights into metabolic pathways and the fate of pharmaceuticals, thereby accelerating the pace of discovery and development in life sciences.

References

- 1. Protocol for producing hyperpolarized 13C-bicarbonate for clinical MRI of extracellular pH in aggressive tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eeer.org [eeer.org]

- 3. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lithium carbonate - Wikipedia [en.wikipedia.org]

- 5. Lithium carbonate synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. digestivehealth.org.au [digestivehealth.org.au]

- 8. Role of 13C-urea breath test in experimental model of Helicobacter pylori infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 13C-urea breath test for diagnosis of experimental Helicobacter pylori infection in barrier born pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Theoretical Cornerstone: A Guide to ¹³C Labeled Compounds in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The use of stable, non-radioactive isotopes as tracers has revolutionized our understanding of biological systems. Among these, Carbon-13 (¹³C), a naturally occurring stable isotope of carbon, has emerged as an indispensable tool in metabolic research, drug development, and clinical diagnostics. This guide provides a comprehensive overview of the theoretical basis for using ¹³C labeled compounds, detailing the core principles, experimental methodologies, and data interpretation that underpin this powerful technology. By tracing the journey of ¹³C atoms through metabolic pathways, researchers can elucidate complex biological processes, identify novel drug targets, and develop non-invasive diagnostic tests.

Fundamental Principles of ¹³C Isotope Labeling

The utility of ¹³C labeled compounds stems from the ability to distinguish them from the more abundant ¹²C isotope based on their mass. The natural abundance of ¹³C is approximately 1.1%, while ¹²C accounts for about 98.9%.[1] By introducing molecules artificially enriched with ¹³C into a biological system, scientists can track their metabolic fate.

Key Concepts:

-

Stable Isotopes: Unlike radioactive isotopes (e.g., ¹⁴C), stable isotopes like ¹³C do not decay and emit radiation, making them safe for use in humans and for long-term studies.[2]

-

Isotopologues and Isotopomers: Molecules that differ only in their isotopic composition are called isotopologues. For instance, glucose can exist as unlabeled ([¹²C₆]glucose) or labeled with one or more ¹³C atoms (e.g., [1-¹³C]glucose, [U-¹³C]glucose, where 'U' denotes uniform labeling of all carbons).[3] Isotopomers are isomers that have the same number of each isotopic atom but differ in their positions.[4]

-

Isotopic Enrichment: This refers to the fraction or percentage of a specific isotope in a sample, exceeding its natural abundance. Analytical instruments measure this enrichment to quantify the incorporation of the ¹³C label into various metabolites.

The core principle of ¹³C tracer studies is the introduction of a ¹³C-labeled substrate into a biological system at a metabolic steady state.[3] While the overall concentrations of metabolites remain constant, the isotopic composition of these metabolites changes over time as the labeled substrate is metabolized. This dynamic change in isotopic enrichment provides a wealth of information about metabolic fluxes.[3][4]

Analytical Techniques for Detecting ¹³C Labels

The ability to accurately measure the incorporation of ¹³C into metabolites is crucial. Two primary analytical techniques dominate the field: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

MS is a powerful technique that separates ions based on their mass-to-charge ratio (m/z).[5] In ¹³C labeling studies, MS is used to determine the mass isotopomer distribution (MID) of a metabolite, which is the relative abundance of each of its isotopologues.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for analyzing volatile and thermally stable metabolites. Samples are derivatized to increase their volatility before being separated by GC and detected by MS.[6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for analyzing a wider range of metabolites, including those that are non-volatile or thermally labile.[5] High-resolution MS instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS can provide highly accurate mass measurements, aiding in the identification of unknown compounds.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy detects the magnetic properties of atomic nuclei. The ¹³C nucleus is NMR-active, and its chemical shift is sensitive to its local chemical environment.[8]

-

¹³C-NMR: While less sensitive than ¹H-NMR due to the low natural abundance of ¹³C, techniques like proton decoupling and isotopic enrichment can significantly enhance the signal.[8] ¹³C-NMR provides detailed information about the specific position of the ¹³C label within a molecule, which is invaluable for elucidating complex metabolic pathways.[9]

-

Two-Dimensional (2D) NMR: Techniques like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) can provide information on the connectivity of carbon atoms, helping to reconstruct the carbon skeleton of metabolites.[1]

| Technique | Principle | Information Obtained | Advantages | Disadvantages |

| Mass Spectrometry (MS) | Separation of ions by mass-to-charge ratio. | Mass isotopomer distributions (MIDs). | High sensitivity, high throughput, suitable for a wide range of metabolites. | Provides limited information on the positional distribution of the label. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detection of the magnetic properties of ¹³C nuclei. | Positional isotopomer information, molecular structure. | Provides detailed positional information, non-destructive. | Lower sensitivity, requires higher sample concentrations. |

Key Applications of ¹³C Labeled Compounds

The versatility of ¹³C labeling has led to its application in a wide array of research fields.

Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism.[10][11] By providing cells with a ¹³C-labeled substrate and measuring the resulting labeling patterns in downstream metabolites, researchers can mathematically model and calculate the intracellular metabolic fluxes.[4][11] This provides a detailed snapshot of cellular metabolism and how it responds to genetic or environmental perturbations.[12]

The general workflow for a ¹³C-MFA experiment involves several key steps: experimental design, tracer experiment, isotopic labeling measurement, flux estimation, and statistical analysis.[11][13]

Stable Isotope-Resolved Metabolomics (SIRM)

SIRM combines stable isotope labeling with metabolomics to trace the metabolic fate of a labeled nutrient and identify the active metabolic pathways.[2] This approach is particularly useful for studying complex biological systems in vivo, such as tumors.[14][15] By infusing a patient or animal model with a ¹³C-labeled nutrient like glucose, researchers can track its conversion into various downstream metabolites within the tumor and surrounding tissues.[14][15]

¹³C Breath Tests

¹³C breath tests are non-invasive diagnostic tools that measure the metabolism of a ¹³C-labeled substrate by analyzing the exhaled ¹³CO₂.[16][17] A prominent example is the ¹³C-urea breath test for detecting Helicobacter pylori infection.[17][18] The patient ingests ¹³C-labeled urea, which is broken down by the urease enzyme produced by H. pylori, releasing ¹³CO₂ that is then detected in the breath.[17][18]

References

- 1. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 9. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]

- 11. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 12. vanderbilt.edu [vanderbilt.edu]

- 13. researchgate.net [researchgate.net]

- 14. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]

- 15. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 13C-breath tests: current state of the art and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 13C-UREA Breath Test - FV Hospital [fvhospital.com]

- 18. gpnotebook.com [gpnotebook.com]

Methodological & Application

Application Notes and Protocols for Lithium Carbonate-¹³C in Solid-State NMR

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Lithium Carbonate-¹³C (Li₂¹³CO₃) in solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy. This powerful combination of isotopic labeling and an advanced analytical technique offers unique insights into the structure, dynamics, and interactions of lithium carbonate in various solid forms, making it an invaluable tool in pharmaceutical development and materials science.

Introduction

Solid-state NMR is a non-destructive analytical technique that provides detailed information about the local chemical environment and molecular dynamics in solid materials.[1][2][3] The use of ¹³C isotopic labeling in lithium carbonate significantly enhances the sensitivity of ssNMR experiments, enabling the selective observation of the carbonate group with a much greater signal-to-noise ratio than at natural abundance (1.1%).[2] This is particularly advantageous in complex pharmaceutical formulations where signals from excipients can overlap with those of the active pharmaceutical ingredient (API).[4]

The key applications of Lithium Carbonate-¹³C in solid-state NMR include:

-

Polymorph Identification and Quantification: Distinguishing between different crystalline forms of lithium carbonate, which can have different physicochemical properties.

-

Analysis of Drug Formulations: Studying the distribution and interactions of lithium carbonate within a drug product, including interactions with excipients.

-

Characterization of Amorphous Content: Quantifying the amount of amorphous lithium carbonate in a sample, which can impact stability and dissolution rates.

-

Monitoring Drug Release: Tracking the release of lithium carbonate from a drug delivery system by selectively observing the ¹³C-labeled carbonate signal.

-

Investigating Ion Dynamics: Probing the mobility of the carbonate ion in the solid state, which is relevant for understanding stability and degradation mechanisms.

Key Solid-State NMR Parameters for Lithium Carbonate-¹³C

The following table summarizes typical ssNMR parameters for the ¹³C nucleus in carbonate-containing compounds. These values can serve as a starting point for experimental setup and optimization.

| Parameter | Typical Value/Range | Significance |

| ¹³C Chemical Shift (δ) | 160 - 175 ppm | The precise chemical shift is highly sensitive to the local electronic environment and can be used to differentiate between different polymorphs or chemical states. The chemical shift of lithium carbonate is in a region that is typically free from the signals of many common pharmaceutical excipients.[3] |

| Spin-Lattice Relaxation Time (T₁) | 20 - 300 s | T₁ is sensitive to molecular motions on the MHz timescale. Accurate measurement of T₁ is crucial for setting the recycle delay in quantitative experiments to ensure full relaxation of the nuclear spins between scans. For crystalline materials, T₁ values can be long. |

| Cross-Polarization Contact Time (t_cp) | 1 - 5 ms | In Cross-Polarization Magic-Angle Spinning (CP/MAS) experiments, the contact time determines the efficiency of magnetization transfer from ¹H to ¹³C. The optimal contact time depends on the strength of the ¹H-¹³C dipolar coupling. |

| Magic-Angle Spinning (MAS) Rate | 5 - 15 kHz | MAS is used to average out anisotropic interactions, leading to narrower spectral lines and improved resolution. Higher spinning speeds can be beneficial for reducing spinning sidebands. |

Experimental Protocols

Protocol 1: Quantitative Analysis of Lithium Carbonate-¹³C in a Pharmaceutical Formulation using ¹³C CP/MAS Solid-State NMR

This protocol outlines the steps for quantifying the amount of crystalline Lithium Carbonate-¹³C in a solid dosage form.

1. Sample Preparation:

-

Carefully weigh a known amount of the pharmaceutical formulation (e.g., tablets, capsules).

-

If necessary, gently grind the sample to a fine, homogeneous powder using a mortar and pestle. This ensures uniform packing in the NMR rotor and can help to shorten long T₁ relaxation times.

-

Pack the powdered sample into a solid-state NMR rotor (typically zirconia, with a diameter of 4 mm or smaller). Ensure the packing is tight and uniform to achieve stable magic-angle spinning.

-

Accurately record the mass of the sample packed into the rotor.

2. Solid-State NMR Experiment Setup:

-

Spectrometer: A solid-state NMR spectrometer with a probe capable of ¹H and ¹³C frequencies and magic-angle spinning.

-

Pulse Sequence: A standard cross-polarization (CP) pulse sequence with high-power ¹H decoupling during acquisition.

-

Experimental Parameters (starting points):

-

Magic-Angle Spinning (MAS) Rate: 10 kHz

-

¹H 90° Pulse Width: Calibrate according to the spectrometer and probe.

-

Cross-Polarization Contact Time: 2 ms

-

Recycle Delay: 5 x the longest ¹³C T₁ of the sample. If the T₁ is unknown, a conservative starting value of 300 s is recommended for crystalline materials to ensure quantitative results.

-

Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 20:1 for the lithium carbonate-¹³C peak.

-

Spectral Referencing: Use an external standard such as adamantane (low-field peak at 29.5 ppm) or glycine (carbonyl peak at 176.5 ppm).

-

3. Data Processing and Quantification:

-

Apply an appropriate line broadening (e.g., 50-100 Hz) to the Free Induction Decay (FID) before Fourier transformation.

-

Phase the spectrum and perform a baseline correction.

-

Integrate the area of the isotropic peak corresponding to Lithium Carbonate-¹³C.

-

To determine the absolute quantity, a calibration curve can be prepared using known amounts of pure Lithium Carbonate-¹³C, or an internal standard with a known ¹³C concentration can be co-packed with the sample.

Protocol 2: Probing Drug-Excipient Interactions using ¹H-¹³C HETCOR Solid-State NMR

This protocol describes the use of a 2D Heteronuclear Correlation (HETCOR) experiment to identify spatial proximities between the ¹³C-labeled lithium carbonate and protons of an excipient.

1. Sample Preparation:

-

Prepare a physical mixture of Lithium Carbonate-¹³C and the excipient of interest at a relevant ratio.

-

Gently grind the mixture to ensure homogeneity.

-

Pack the sample into an ssNMR rotor as described in Protocol 1.

2. Solid-State NMR Experiment Setup:

-

Spectrometer: A solid-state NMR spectrometer with a probe capable of ¹H and ¹³C frequencies and magic-angle spinning.

-

Pulse Sequence: A standard frequency-switched Lee-Goldburg (FSLG) HETCOR or a phase-modulated Lee-Goldburg (PMLG) HETCOR pulse sequence.

-

Experimental Parameters (starting points):

-

Magic-Angle Spinning (MAS) Rate: 12.5 kHz

-

¹H 90° Pulse Width: Calibrate.

-

Cross-Polarization Contact Time: 500 µs - 2 ms (a shorter contact time can be more selective for shorter-range interactions).

-

Recycle Delay: 1.5 x the ¹H T₁ of the sample.

-

Number of Scans per t₁ increment: Sufficient to obtain a good signal-to-noise ratio in the 2D spectrum.

-

3. Data Processing and Analysis:

-

Process the 2D data with appropriate window functions in both dimensions.

-

The resulting 2D spectrum will show correlations between ¹³C chemical shifts on one axis and ¹H chemical shifts on the other.

-

A cross-peak between the ¹³C signal of lithium carbonate and a ¹H signal from the excipient indicates that these nuclei are in close spatial proximity (typically < 10 Å), providing direct evidence of an interaction.

Visualizations

Applications in Drug Development

The use of Lithium Carbonate-¹³C with solid-state NMR provides critical information throughout the drug development lifecycle:

-

Pre-formulation: Characterization of the solid-state properties of the API, including polymorph screening and stability assessment.

-

Formulation Development: Understanding the interactions between lithium carbonate and various excipients to design stable and effective dosage forms. This includes studying the miscibility of amorphous solid dispersions.

-

Manufacturing and Quality Control: Ensuring batch-to-batch consistency of the final drug product by quantifying the API content and its solid form.

-

Mechanistic Studies: Investigating the molecular-level mechanisms of drug release from sustained-release formulations.

Conclusion

Solid-state NMR spectroscopy of Lithium Carbonate-¹³C is a powerful and versatile analytical tool for researchers, scientists, and drug development professionals. The ability to selectively probe the ¹³C-labeled carbonate group provides detailed insights into the solid-state structure, dynamics, and interactions that are often inaccessible by other techniques. The protocols and information provided here serve as a foundation for the successful application of this technique in advancing the understanding and development of lithium carbonate-based pharmaceuticals.

References

Application Notes and Protocols for Using Lithium Carbonate-¹³C as a Metabolic Tracer in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify cellular metabolic fluxes. While ¹³C-labeled glucose and glutamine are commonly used to probe glycolysis and the tricarboxylic acid (TCA) cycle, Lithium Carbonate-¹³C offers a unique window into carboxylation reactions, which are crucial for replenishing TCA cycle intermediates (anaplerosis) and for specific biosynthetic pathways. In aqueous cell culture medium, Lithium Carbonate-¹³C (Li₂¹³CO₃) dissolves and equilibrates to form ¹³C-labeled bicarbonate (H¹³CO₃⁻) and carbon dioxide (¹³CO₂). This labeled bicarbonate can then be incorporated into central carbon metabolism by carboxylating enzymes.

This document provides detailed application notes and protocols for the use of Lithium Carbonate-¹³C as a metabolic tracer in cell culture experiments, enabling researchers to investigate anaplerotic flux and other carboxylation-dependent metabolic activities.

Principle of the Method

The underlying principle of using Lithium Carbonate-¹³C as a tracer is the enzymatic incorporation of the ¹³C-labeled bicarbonate into key metabolic intermediates. The primary enzyme responsible for this in many cell types is pyruvate carboxylase (PC) , which catalyzes the conversion of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the TCA cycle.

The ¹³C atom from bicarbonate is incorporated into the C4 position of oxaloacetate. This labeled oxaloacetate can then enter the TCA cycle, leading to the appearance of ¹³C in downstream metabolites such as malate, fumarate, succinate, and citrate. By measuring the incorporation of ¹³C into these metabolites using mass spectrometry, researchers can quantify the rate of carboxylation and gain insights into the anaplerotic state of the cell.

Applications

-

Quantification of Anaplerotic Flux: Directly measure the contribution of pyruvate carboxylation to the TCA cycle, providing insights into how cells maintain mitochondrial function and support biosynthesis under various conditions.

-

Studying Gluconeogenesis: In relevant cell types (e.g., hepatocytes), tracing ¹³C from bicarbonate can help elucidate the activity of the gluconeogenic pathway.

-

Investigating Cancer Metabolism: Many cancer cells exhibit altered anaplerotic pathways to support rapid proliferation. Lithium Carbonate-¹³C can be used to probe these alterations and identify potential therapeutic targets.

-

Drug Development: Assess the impact of drug candidates on cellular anaplerosis and central carbon metabolism.

Data Presentation

The following table summarizes the expected mass isotopologue distribution (MID) of key TCA cycle intermediates after labeling with Lithium Carbonate-¹³C. The "M+1" column represents the fraction of the metabolite pool that has incorporated one ¹³C atom from the tracer.

| Metabolite | M+0 (Unlabeled) | M+1 (¹³C₁) | M+2 (¹³C₂) | M+3 (¹³C₃) | M+4 (¹³C₄) | M+5 (¹³C₅) | M+6 (¹³C₆) |

| Pyruvate | ~100% | <1% | <1% | - | - | - | - |

| Oxaloacetate | Variable | Significant Increase | <1% | <1% | - | - | - |

| Malate | Variable | Significant Increase | <1% | <1% | - | - | - |

| Fumarate | Variable | Significant Increase | <1% | <1% | - | - | - |

| Succinate | Variable | Significant Increase | <1% | <1% | - | - | - |

| Citrate | Variable | Significant Increase | <1% | <1% | <1% | <1% | - |

| Aspartate | Variable | Significant Increase | <1% | <1% | - | - | - |

Note: The actual percentage of M+1 will depend on the cell type, metabolic state, and labeling duration. The key observation is a significant increase in the M+1 fraction of TCA cycle intermediates compared to unlabeled controls.

Experimental Protocols

Protocol 1: Cell Culture and Labeling with Lithium Carbonate-¹³C

This protocol outlines the steps for labeling adherent cells with Lithium Carbonate-¹³C.

Materials:

-

Adherent cells of interest

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), dialyzed if necessary

-

Penicillin-Streptomycin

-

Lithium Carbonate-¹³C (¹³C, 99%)

-

Sterile, pH-stable buffer (e.g., HEPES)

-

6-well or 10 cm cell culture plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates or 10 cm dishes at a density that will result in ~80% confluency at the time of harvest. Allow cells to attach and grow overnight in standard culture medium.

-

Preparation of Labeling Medium:

-

Prepare the desired volume of cell culture medium.

-

Dissolve Lithium Carbonate-¹³C in a small volume of sterile water. A typical starting concentration is 10-20 mM, but this should be optimized for your specific cell line and experimental goals.

-

Add the dissolved Lithium Carbonate-¹³C to the culture medium.

-

Adjust the pH of the labeling medium to the optimal range for your cells (typically 7.2-7.4) using sterile HCl or NaOH. The addition of a buffer like HEPES (10-25 mM) is recommended to maintain pH stability, as the dissolution of carbonate can alter the pH.

-

Sterile-filter the final labeling medium through a 0.22 µm filter.

-

-

Labeling:

-

Aspirate the standard culture medium from the cell culture plates.

-

Wash the cells once with sterile PBS.

-

Add the pre-warmed Lithium Carbonate-¹³C labeling medium to the cells.

-

Incubate the cells for the desired labeling period. The optimal time will vary depending on the cell type and the turnover rate of the metabolites of interest. A time course experiment (e.g., 1, 4, 8, 24 hours) is recommended to determine the time to reach isotopic steady state.[1]

-

-

Metabolite Extraction: Proceed immediately to Protocol 2 for metabolite extraction.

Protocol 2: Metabolite Extraction from Adherent Cells

This protocol describes the quenching of metabolism and extraction of intracellular metabolites.

Materials:

-

Ice-cold 0.9% NaCl solution

-

-80°C Methanol (80% in water)

-

Cell scraper

-

Centrifuge tubes

-

Refrigerated centrifuge (-9°C or colder)

Procedure:

-

Quenching:

-

Place the cell culture plates on ice.

-

Aspirate the labeling medium.

-

Quickly wash the cell monolayer with ice-cold 0.9% NaCl solution to remove extracellular metabolites.

-

-

Extraction:

-

Add a sufficient volume of -80°C 80% methanol to the plate to cover the cells (e.g., 1 mL for a 6-well plate).

-

Place the plates at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.

-

-

Harvesting:

-

Scrape the cells from the plate using a cell scraper.

-

Transfer the cell lysate/methanol mixture to a pre-chilled centrifuge tube.

-

-

Centrifugation:

-

Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.

-

-

Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol outlines the final steps to prepare the metabolite extract for analysis.

Materials:

-

Vacuum concentrator (e.g., SpeedVac)

-

LC-MS grade water

-

LC-MS grade organic solvent (e.g., acetonitrile or methanol)

-

Autosampler vials with inserts

Procedure:

-

Drying: Dry the metabolite extracts to completeness using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried metabolite pellet in a small, precise volume of a suitable solvent for your LC-MS method (e.g., a mixture of water and organic solvent). The reconstitution volume should be chosen to achieve the desired concentration for analysis.

-

Vortexing and Centrifugation: Vortex the reconstituted samples thoroughly to ensure all metabolites are dissolved. Centrifuge at high speed for 5-10 minutes to pellet any remaining insoluble debris.

-

Transfer: Carefully transfer the supernatant to an autosampler vial with an insert for LC-MS analysis.

-

Analysis: Analyze the samples using a targeted LC-MS/MS method to quantify the mass isotopologue distribution of TCA cycle intermediates and other relevant metabolites.

Mandatory Visualizations

Caption: Experimental workflow for Lithium Carbonate-¹³C tracing.

Caption: Incorporation of ¹³C from Lithium Carbonate-¹³C into the TCA cycle.

References

Application Notes and Protocols for 13C NMR Studies of Battery Electrode Materials

Audience: Researchers, scientists, and drug development professionals.

Introduction: